molecular formula C11H5F3N2S B8299346 Benzonitrile, 4-(2-thiazolyl)-2-(trifluoromethyl)-

Benzonitrile, 4-(2-thiazolyl)-2-(trifluoromethyl)-

Cat. No.: B8299346
M. Wt: 254.23 g/mol
InChI Key: AIKDHNLMNKQJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzonitrile, 4-(2-thiazolyl)-2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C11H5F3N2S and its molecular weight is 254.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H5F3N2S

Molecular Weight

254.23 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C11H5F3N2S/c12-11(13,14)9-5-7(1-2-8(9)6-15)10-16-3-4-17-10/h1-5H

InChI Key

AIKDHNLMNKQJBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CS2)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-(trifluoromethyl)benzonitrile (0.5 g, 2 mmol) in DMF (5 mL) was purged with argon and 2-(tributylstannyl)thiazole (1.12 g/0.9 mL, 3 mmol) and 1,1′-bis(diphenylphosphino)ferrocene-palladium(II)dichloride (0.14 g, 0.2 mmol) added. The reaction mixture was purged with argon for 5 min and retained in microwave for 30 min at 100° C. The reaction mixture was diluted with ice cold water (10 mL) and extracted with ethyl acetate (200 mL). The organic solvent was dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure to obtain crude product. The crude product was purified by silica gel chromatography (100-200 mesh; 8% ethyl acetate in hexane) to give 4-(thiazol-2-yl)-2-(trifluoromethyl)benzonitrile (0.42 g, 84% yield) as pale yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 8.42-8.39 (m, 2H), 8.27 (d, 1H), 8.08 (d, 1H), 8.03 (d, 1H). LC-MS m/z calculated for [M+H]+ 255.01. found 255.0.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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